molecular formula C11H14O B6191083 (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol CAS No. 2648946-46-5

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol

Cat. No.: B6191083
CAS No.: 2648946-46-5
M. Wt: 162.2
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Description

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives It features a 7-methyl group attached to a 2,3-dihydro-1H-inden-5-yl structure, with a methanol group at the 5-position

Properties

CAS No.

2648946-46-5

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene.

    Hydroxymethylation: The key step involves the hydroxymethylation of the indene derivative. This can be achieved using formaldehyde and a suitable base, such as sodium hydroxide, under controlled conditions.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 7-methyl-2,3-dihydro-1H-inden-5-carboxylic acid.

    Reduction: Formation of 7-methyl-2,3-dihydro-1H-indene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of indene derivatives with biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for further investigation in therapeutic research.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in the synthesis of high-performance polymers and other industrial products.

Mechanism of Action

The mechanism of action of (7-methyl-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors. The indene core provides a rigid framework that can fit into binding pockets of proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-5-yl)methanol: Lacks the 7-methyl group, which may affect its reactivity and binding properties.

    (7-methyl-2,3-dihydro-1H-inden-1-yl)methanol: The position of the methanol group is different, leading to variations in chemical behavior and applications.

    (7-methyl-2,3-dihydro-1H-inden-5-yl)ethanol: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and reactivity.

Uniqueness

(7-methyl-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the specific positioning of the methyl and methanol groups on the indene core. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

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